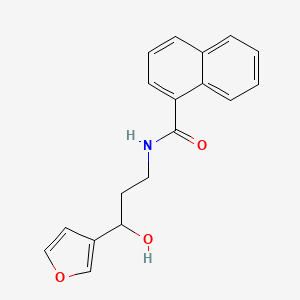

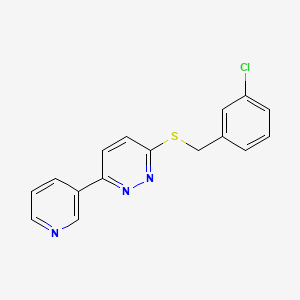

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Furan compounds are involved in a variety of chemical reactions. In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- The gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes has been developed, providing a highly efficient access to protected 1-naphthol derivatives. These derivatives, including compounds structurally related to N-(3-(furan-3-yl)-3-hydroxypropyl)-1-naphthamide, could be further transformed into important benzocoumarins in a one-pot procedure, showcasing a method for creating complex naphthyl products with potential in synthetic organic chemistry (Chengyu Wang et al., 2012).

- Phosphine-catalyzed annulations of δ-acetoxy allenoates with 2-naphthols offer a strategy for constructing enantiomerically enriched atropoisomeric furans, suggesting applications in asymmetric synthesis and potentially contributing to the synthesis pathways of N-(3-(furan-3-yl)-3-hydroxypropyl)-1-naphthamide derivatives (Dong Wang & Xiaofeng Tong, 2017).

Bioactive Compound Development

- The antimicrobial activity of dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were evaluated, providing a foundation for the development of new antimicrobial agents. Although these compounds showed weak antimicrobial activity, their structural relation to N-(3-(furan-3-yl)-3-hydroxypropyl)-1-naphthamide suggests potential for chemical modification and enhancement of bioactivity (C. Kırılmış et al., 2009).

Apoptosis Induction and Anti-Cancer Activity

- Naphtho[1,2-b]furan-4,5-dione, a compound related to N-(3-(furan-3-yl)-3-hydroxypropyl)-1-naphthamide, was found to inactivate EGFR and PI3K/Akt signaling pathways in human lung adenocarcinoma A549 cells, indicating its potential as an anti-carcinogenic agent. This suggests that derivatives of N-(3-(furan-3-yl)-3-hydroxypropyl)-1-naphthamide might also exhibit similar bioactivities and could be explored for anti-cancer applications (Jung-Chen Su et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(14-9-11-22-12-14)8-10-19-18(21)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,9,11-12,17,20H,8,10H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDKWNSLXKIWQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=COC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2372434.png)

![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2372435.png)

![N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2372436.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2372437.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2372439.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)

![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)

![2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2372453.png)